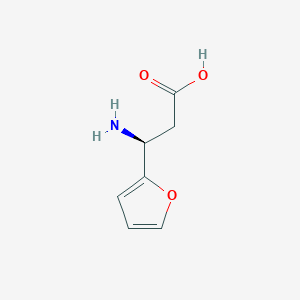
(S)-3-Amino-3-(2-furyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-Amino-3-(2-furyl)-propionic acid” is a specific isomer of an amino acid derivative that contains a furyl (furan) group. Furan is a heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-3-(2-furyl)-propionic acid” are not available, furan derivatives can be synthesized from carbohydrate-derived furfurals .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” would likely include a furan ring, an amino group, and a carboxylic acid group .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, furfural can be oxidized to furoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Amino-3-(2-furyl)-propionic acid” would depend on its specific structure .
Scientific Research Applications
Sustainable Chemical Building Units
This compound and its derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is an important step towards a more sustainable chemical industry .
Synthesis of π-Extended Heteroarylfuran Systems
As a bifunctional reagent, this compound is used in the synthesis of π-extended heteroarylfuran systems . These systems have various applications in the field of organic electronics and optoelectronics .
Suzuki Coupling
This compound is involved in Suzuki coupling, a type of palladium-catalyzed cross coupling . This process is used for the synthesis of stable dye-sensitized solar cells , which are a type of thin film solar cell.
Synthesis of HIF-1 Inhibitors
The compound is used in heteroarylation for the synthesis of HIF-1 inhibitors . HIF-1 inhibitors are used in cancer treatment to inhibit the hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to hypoxia .
Synthesis of Ephrin Binding Inhibitors
This compound is used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding . Ephrins are a family of proteins that serve as the ligands of the Eph receptor, which plays a key role in the regulation of cell adhesion, repulsion and migration .
Synthesis of HIV-1 Integrase Inhibitors
The compound is involved in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .
Synthesis of Epidermal Growth Factor Receptor Inhibitors
This compound is used in the synthesis of epidermal growth factor receptor inhibitors . These inhibitors are used in the treatment of various types of cancer, as they can block the signal from the epidermal growth factor receptor, which stimulates the growth of cancer cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361401 |
Source


|
| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-furyl)-propionic acid | |
CAS RN |
131829-49-7 |
Source


|
| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
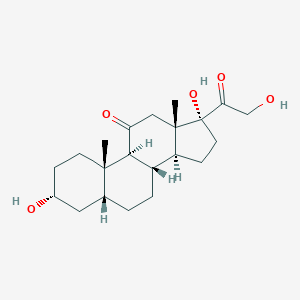


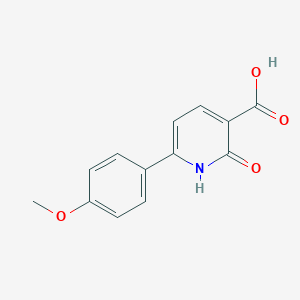


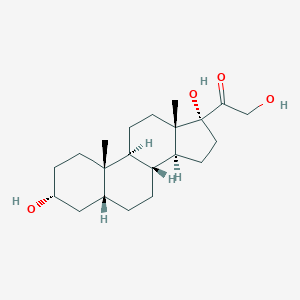
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)


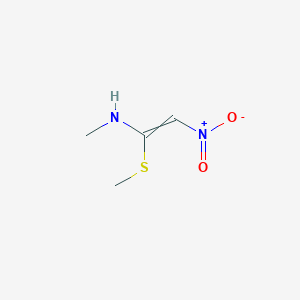
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)